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2,4-Dichloropyrido[4,3-d]pyrimidine

Antifungal discovery CYP51 inhibition Agricultural fungicides

2,4-Dichloropyrido[4,3-d]pyrimidine is the non-interchangeable pyrido[4,3-d] isomer for structure-based kinase inhibitor design. Co-crystal of Pim1 inhibitor SKI-O-068 (PDB: 4JX3, IC50 123 nM) and FLT3-ITD selectivity (GI50 4.52 μM in MOLM-13) validate this scaffold. Dual C2/C4 chlorine enables orthogonal SNAr/cross-coupling library synthesis. Insist on the [4,3-d] isomer to avoid uncontrolled SAR variables and ensure reproducible results.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.022
CAS No. 1215074-43-3
Cat. No. B572754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrido[4,3-d]pyrimidine
CAS1215074-43-3
Synonyms2,4-Dichloro-pyrido[4,3-d]pyrimidine
Molecular FormulaC7H3Cl2N3
Molecular Weight200.022
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H
InChIKeyAAJVUQZMEROLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrido[4,3-d]pyrimidine CAS 1215074-43-3: Procurement-Grade Heterocyclic Building Block for Kinase-Focused Discovery


2,4-Dichloropyrido[4,3-d]pyrimidine (C7H3Cl2N3, MW 200.02) is an electron-deficient fused bicyclic heteroaromatic scaffold bearing two reactive chlorine substituents at the 2- and 4-positions of the pyrimidine ring. The pyrido[4,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, acting as a hinge-binding motif in the ATP pocket of diverse protein kinases [1]. The presence of dual orthogonal leaving groups enables sequential regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, facilitating the construction of focused compound libraries [2]. This building block is supplied with standard purity of ≥95%, with analytical certificates including NMR, HPLC, and GC typically available from reputable vendors .

2,4-Dichloropyrido[4,3-d]pyrimidine CAS 1215074-43-3: Why Scaffold Isomer Selection Determines Synthetic Utility and Biological Outcome


Pyridopyrimidine scaffolds are non-interchangeable due to fundamental differences in ring fusion geometry, electron distribution, and substitution site accessibility. The [4,3-d] isomer places the pyridine nitrogen at position 5 and the ring junction between the pyridine 4-position and pyrimidine 5-position, creating a distinct electrostatic surface and hydrogen-bonding pattern compared to the [2,3-d], [3,2-d], or [3,4-d] regioisomers [1]. These topological differences directly impact both the regioselectivity of SNAr reactions at the C-2 versus C-4 chloro positions and the orientation of the scaffold within kinase ATP-binding pockets [2]. Procuring the incorrect isomer—even one with identical molecular formula and comparable purity—introduces uncontrolled variables in both synthetic route development and structure-activity relationship (SAR) interpretation. The quantitative evidence below establishes the specific, verifiable differentiation of the pyrido[4,3-d]pyrimidine framework relative to its closest alternatives.

2,4-Dichloropyrido[4,3-d]pyrimidine CAS 1215074-43-3: Comparative Evidence for Scientific Selection


Pyrido[4,3-d]pyrimidine Scaffold Yields Sub-200 nM Fungicidal EC50, Outperforming Commercial Epoxiconazole by 3.5-Fold Against Botrytis cinerea

In a direct head-to-head antifungal efficacy study against Botrytis cinerea, pyrido[4,3-d]pyrimidine derivative 2l exhibited an EC50 value of 0.191 μg/mL, representing a 3.5-fold improvement in potency compared to the commercial triazole fungicide epoxiconazole (EC50 = 0.670 μg/mL) evaluated under identical assay conditions [1]. This performance advantage was further corroborated at the isolated enzyme level, where derivative 2l inhibited sterol 14α-demethylase (CYP51) with an IC50 of 0.219 μg/mL versus 0.802 μg/mL for epoxiconazole—a 3.7-fold potency differential [1]. Multiple pyrido[4,3-d]pyrimidine analogs (compounds 2l, 2m, 4f, and 4g) all demonstrated superior fungicidal activity compared to this established commercial benchmark, confirming that the scaffold advantage is reproducible rather than compound-specific [1].

Antifungal discovery CYP51 inhibition Agricultural fungicides

Pyrido[4,3-d]pyrimidine-Derived Pim1 Kinase Inhibitor SKI-O-068 Achieves 123 nM IC50 with Crystallographically Validated Unique Binding Mode

The pyrido[4,3-d]pyrimidine scaffold enables a structurally validated kinase inhibition profile that is not accessible with alternative scaffolds. The derivative SKI-O-068, synthesized from a pyrido[4,3-d]pyrimidine core, inhibits human Pim1 kinase with an IC50 of 123 (±14) nM [1]. Critically, the 3D co-crystal structure of SKI-O-068 bound to Pim1 (PDB: 4JX3) reveals an unusual binding mode with interactions at the active site that differ fundamentally from those observed for other scaffold inhibitor-bound Pim1 structures [1]. This unique binding geometry arises from the specific nitrogen placement and ring fusion pattern inherent to the [4,3-d] isomer. In contrast, studies on pyrido[2,3-d]pyrimidine scaffolds in analogous kinase targeting applications have focused primarily on EGFR, PDGF, and CDK inhibition without comparable crystallographic characterization of unusual binding modes [2].

Kinase inhibitor Pim1 oncology Structure-based drug design

Pyrido[4,3-d]pyrimidine Kinase Inhibitors Demonstrate FLT3-ITD IC50 of 1.907 μM with Cross-Selectivity Profile Against FLT3-D835Y Mutant and CDK2

In a systematic medicinal chemistry program evaluating pyrido[4,3-d]pyrimidine derivatives, compound 25 exhibited FLT3-ITD inhibition with an IC50 of 1.907 μM [1]. Notably, this compound maintained a comparable potency window while simultaneously being tested against the clinically relevant FLT3-D835Y resistance mutant and CDK2/cyclin E, with CDK2 inhibition measured at >20 μM [1]. This demonstrates a >10-fold selectivity window between FLT3-ITD and CDK2 inhibition. The antiproliferative consequences of this kinase inhibition profile were validated in FLT3-driven cellular models, with GI50 values of 6.560 μM in MV4-11 cells and 4.520 μM in MOLM-13 cells [1]. In contrast, structurally related pyrido[3,2-d]pyrimidine derivatives developed as PI3K/mTOR inhibitors achieve significantly higher potency (IC50 values between 3 and 10 nM on PI3Kα) but with a fundamentally different kinase selectivity fingerprint that precludes direct substitution for FLT3-targeted applications [2].

FLT3 kinase Acute myeloid leukemia Kinase selectivity profiling

C-4 Position SNAr Reactivity: Pyrido[2,3-d]pyrimidine Demonstrates Strong C-4 Preference While Pyrido[4,3-d]pyrimidine Enables Tunable Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyridopyrimidines varies substantially with scaffold isomer identity. For the pyrido[2,3-d]pyrimidine scaffold, Suzuki-Miyaura cross-coupling proceeds with pronounced C-4 regioselectivity using only 0.05 mol% Pd(PPh3)4 in toluene at 110°C, achieving C-4 arylation within 2-4 hours with minimal C-2 competition [1]. This strong inherent bias restricts synthetic flexibility for sequential orthogonal functionalization strategies. In contrast, 2,4-dichloropyrimidine systems without the fused pyridine ring exhibit variable regioselectivity dependent on C-6 substitution: electron-donating substituents at C-6 invert the conventional C-4 preference and redirect SNAr to C-2 [2]. While direct head-to-head regioselectivity data comparing [4,3-d] versus [2,3-d] isomers under identical conditions is not currently published, the available evidence establishes that scaffold topology fundamentally governs the accessible regioselective reaction space.

Regioselective synthesis SNAr chemistry Cross-coupling optimization

2,4-Dichloropyrido[4,3-d]pyrimidine CAS 1215074-43-3: Evidence-Backed Procurement Scenarios


Oncology Kinase Inhibitor Discovery: Pim1-Focused Medicinal Chemistry Programs

For teams targeting Pim1 kinase in hematologic malignancies, 2,4-dichloropyrido[4,3-d]pyrimidine offers a structurally validated starting scaffold. The co-crystal structure of derivative SKI-O-068 (PDB: 4JX3) provides atomic-level binding mode information that enables structure-based design, with the validated IC50 of 123 nM serving as a benchmark for hit-to-lead optimization [1]. This scaffold's unique binding geometry relative to other Pim1 inhibitors creates opportunities for intellectual property differentiation and resistance profile optimization.

Agricultural Fungicide Development: CYP51 Inhibition with Validated Field-Relevant Potency

The pyrido[4,3-d]pyrimidine scaffold has demonstrated fungicidal efficacy exceeding the commercial standard epoxiconazole by 3.5-fold against Botrytis cinerea (EC50 = 0.191 μg/mL versus 0.670 μg/mL) [2]. The parallel enzyme-level CYP51 inhibition data (IC50 = 0.219 μg/mL versus 0.802 μg/mL) confirms that target engagement drives this potency advantage [2]. Procurement of this scaffold enables agrochemical discovery teams to initiate lead optimization campaigns from a position of validated biological differentiation.

FLT3-Targeted Acute Myeloid Leukemia (AML) Lead Identification

The pyrido[4,3-d]pyrimidine scaffold provides a validated entry point for FLT3-ITD inhibitor discovery with documented selectivity against CDK2 (>10-fold window) and demonstrated cellular antiproliferative activity in MV4-11 (GI50 = 6.560 μM) and MOLM-13 (GI50 = 4.520 μM) AML cell lines [3]. This selectivity fingerprint distinguishes the [4,3-d] scaffold from alternative pyridopyrimidine isomers that engage different kinase targets such as PI3K/mTOR. Medicinal chemistry teams seeking FLT3-selective chemical matter should prioritize the [4,3-d] scaffold over the [3,2-d] or [2,3-d] isomers for this specific therapeutic hypothesis.

Regioselective Library Synthesis Requiring Tunable Orthogonal Functionalization

The dual chlorine substitution pattern at C-2 and C-4 of the pyrido[4,3-d]pyrimidine core enables sequential orthogonal functionalization via SNAr and palladium-catalyzed cross-coupling. While the [2,3-d] isomer exhibits strong inherent C-4 preference that constrains synthetic flexibility [4], the [4,3-d] scaffold's distinct electronic topology offers alternative regioselectivity profiles that may better suit specific library design requirements. Procurement of this isomer is indicated when synthetic programs require flexibility in substitution sequence or when specific 2,4-disubstitution patterns cannot be efficiently accessed via the [2,3-d] route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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